REACTION_CXSMILES
|
Cl.[C:2]1([P:8]2(=[O:14])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC[NH+](CC)CC.CC[NH+](CC)CC.C([O-])([O-])=O>O>[C:2]1([P:8]2(=[O:14])[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1,2.3.4|
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Name
|
|
Quantity
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5.91 g
|
Type
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reactant
|
Smiles
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Cl.C1(=CC=CC=C1)P1(CCNCC1)=O
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
CC[NH+](CC)CC.CC[NH+](CC)CC.C(=O)([O-])[O-]
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Name
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|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The flask was sealed with a plastic stopper
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Type
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CUSTOM
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Details
|
The resin was then removed by filtration with though a glass frit
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Type
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WASH
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Details
|
washed with water (40 mL)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
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Smiles
|
C1(=CC=CC=C1)P1(CCNCC1)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |